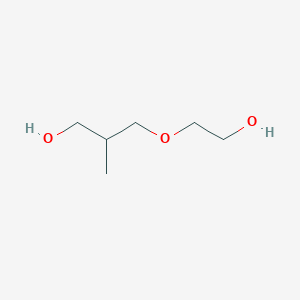

3-(2-Hydroxyethoxy)-2-methylpropan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

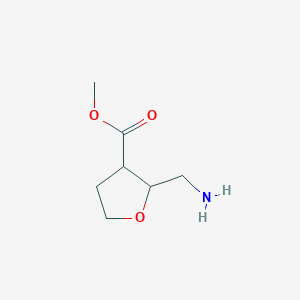

The compound “3-(2-Hydroxyethoxy)-2-methylpropan-1-ol” is a type of organic compound. It likely contains functional groups such as hydroxyl (-OH) and ether (-O-) which are common in alcohols and ethers .

Synthesis Analysis

While specific synthesis methods for “3-(2-Hydroxyethoxy)-2-methylpropan-1-ol” were not found, related compounds such as “1-[2-(2-Hydroxyethoxy)ethyl]piperazine” have been synthesized through various reactions involving piperazine and 2-(2-chloroethoxy)ethanol .Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

One study explored the hydroxyaldehyde products from hydroxyl radical reactions of volatile vegetative emissions, including compounds similar to 3-(2-Hydroxyethoxy)-2-methylpropan-1-ol. This research is significant for understanding the atmospheric chemistry of biogenic hydrocarbons and their impact on environmental pollution and ozone formation. The study utilized techniques like Solid-Phase MicroExtraction (SPME) and atmospheric pressure ionization mass spectrometry (API-MS) to quantify the formation yields of hydroxyaldehyde products, which are crucial for assessing the qualitative and quantitative potential of these compounds in the atmosphere (Reisen et al., 2003).

Biochemical Synthesis and Industrial Application

Research into the synthesis of methyl 3-hydroxypropanoate catalyzed by epoxy ethane highlights the industrial relevance of similar compounds. Methyl 3-hydroxypropanoate serves as an important intermediate for the synthesis of propane-1,3-diol, showcasing the potential of these compounds in chemical manufacturing processes. The study investigated the optimization of synthesis conditions to improve yield and efficiency, emphasizing the compound's utility in producing valuable chemicals (Yin Yu-zhou & Zhao Zhen-kang, 2008).

Biotechnological Production

Another study focused on the production of 3-hydroxypropanoic acid from glycerol by metabolically engineered bacteria. 3-hydroxypropanoic acid, related to 3-(2-Hydroxyethoxy)-2-methylpropan-1-ol, is a valuable platform chemical used as a precursor in various industrial applications, including bioplastic production. This research demonstrates the advancements in metabolic engineering and synthetic biology to develop more efficient methods for bio-production of such chemicals, underscoring the biotechnological applications of these compounds (Jers et al., 2019).

Green Chemistry

A study on a green approach to chemical building blocks, specifically 3-hydroxypropanoic acid, showcases the push towards eco-sustainable processes in chemical production. This work presents recent advances in catalytic chemical methods leading to 3-hydroxypropanoic acid, highlighting the potential of such compounds in developing environmentally friendly manufacturing processes (Pina et al., 2011).

properties

IUPAC Name |

3-(2-hydroxyethoxy)-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-6(4-8)5-9-3-2-7/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWQQCRYLYGKKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)COCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxyethoxy)-2-methylpropan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride](/img/structure/B2717455.png)

![2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline](/img/structure/B2717472.png)

![6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2717476.png)